

Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lilial*

Cat. No.: *B1675391*

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Introduction

Butylphenyl methylpropional (p-BMHCA), commonly known as **Lilial** or Lysmeral, is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and personal care products. Due to concerns regarding its potential for reproductive toxicity, the safety of p-BMHCA has been subject to extensive review by regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). A key aspect of this safety assessment is the evaluation of its genotoxic potential. This technical guide provides an in-depth overview of the genotoxicity assessment of p-BMHCA, summarizing key experimental findings and detailing the methodologies of the core assays employed.

Summary of Genotoxicity Data

The genotoxicity of butylphenyl methylpropional has been evaluated through a battery of in vitro and in vivo assays designed to detect different endpoints of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks. The overall conclusion from these studies, as summarized by the SCCS, is that butylphenyl methylpropional is unlikely to be genotoxic in vivo.^[1] While some in vitro assays showed equivocal or positive findings under specific conditions, these were not confirmed in vivo.^{[1][2]}

Gene Mutation Assays

The potential of p-BMHCA to induce gene mutations has been primarily assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Results for Butylphenyl Methylpropional

Test System	Metabolic Activation (S9)	Concentration Range	Result	Reference
Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) & Escherichia coli (WP2 uvrA)	With and Without	Not specified in publicly available data	Negative	SCCS/1591/17[2]
S. typhimurium & E. coli strains	With and Without	Not specified in publicly available data	Negative	SCCS/1540/14[3]

In multiple studies, butylphenyl methylpropional did not induce a significant increase in revertant colonies in various strains of Salmonella typhimurium and Escherichia coli, both in the presence and absence of a metabolic activation system (S9). These consistent negative results suggest that p-BMHCA does not cause point mutations in bacterial systems.

Chromosomal Aberration Assays

The clastogenic potential of p-BMHCA, its ability to cause structural damage to chromosomes, has been investigated using in vitro mammalian chromosomal aberration assays.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results for Butylphenyl Methylpropional

Test System	Metabolic Activation (S9)	Concentration Range	Result	Reference
Chinese Hamster Ovary (CHO) cells	Without	Not specified	Positive (structural and numerical aberrations)	SCCS/1540/14
Chinese Hamster Ovary (CHO) cells	With	Not specified	Negative	SCCS/1540/14
Human peripheral blood lymphocytes	Not specified	Not specified	Equivocal	SCCS/1591/17

An in vitro chromosomal aberration test using Chinese Hamster Ovary (CHO) cells indicated that p-BMHCA induced both structural and numerical chromosomal aberrations in the absence of metabolic activation (S9). However, in the presence of S9, no such effects were observed. This suggests that any clastogenic potential of the parent compound is eliminated upon metabolic conversion.

In Vitro Micronucleus Test

The in vitro micronucleus test is another key assay for assessing chromosomal damage, detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain).

Table 3: Summary of In Vitro Micronucleus Test Results for Butylphenyl Methylpropional

Test System	Metabolic Activation (S9)	Concentration Range	Result	Reference
Human peripheral blood lymphocytes	Without	5, 10, 25, 35, 50, 100, 250, 500 μ M	Negative at non-cytotoxic concentrations (5 - 50 μ M)	SCCS/1591/17

A study using human peripheral blood lymphocytes found that butylphenyl methylpropional did not increase the frequency of micronuclei at non-cytotoxic concentrations (up to 50 μ M) after a 24-hour treatment period.

In Vivo Genotoxicity Studies

To assess the genotoxic potential in a whole organism, an in vivo micronucleus assay was conducted.

Table 4: Summary of In Vivo Micronucleus Test Results for Butylphenyl Methylpropional

Test System	Route of Administration	Dose Levels	Result	Reference
Mouse bone marrow	Intraperitoneal	Up to 600 mg/kg bw/day	Negative	SCCS/1540/14

The in vivo micronucleus test in mice did not show a biologically significant increase in micronucleated polychromatic erythrocytes in the bone marrow after intraperitoneal administration of p-BMHCA. This negative in vivo result is critical, as it suggests that the clastogenic effects observed in vitro in the absence of metabolism do not manifest in a whole animal, likely due to detoxification mechanisms.

Experimental Protocols

The genotoxicity assays for butylphenyl methylpropional were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

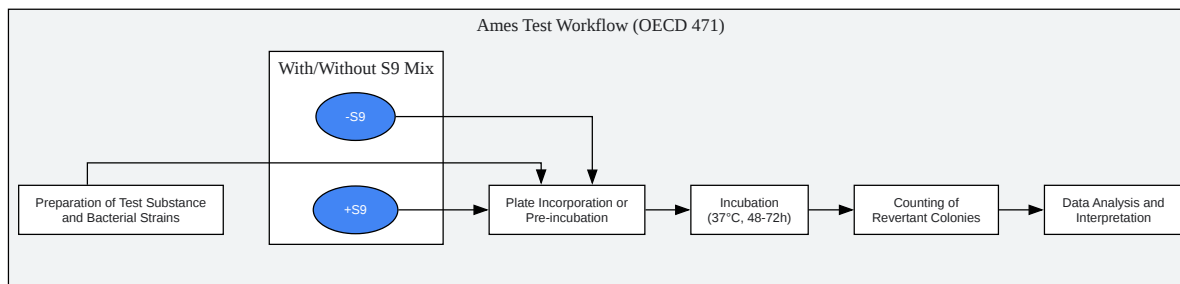
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- Principle: Histidine-dependent strains of *Salmonella typhimurium* and a tryptophan-dependent strain of *Escherichia coli* are exposed to the test substance. Mutagenic

substances can cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.

- **Test Strains:** A minimum of five strains are typically used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or *S. typhimurium* TA102. These strains detect different types of mutations, such as frameshift and base-pair substitutions.
- **Metabolic Activation:** The assay is performed with and without the addition of a mammalian liver post-mitochondrial fraction (S9) to simulate metabolic processes that might activate or deactivate the test substance.
- **Procedure:**
 - The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies on each plate is counted.
- **Evaluation:** A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies, and/or a reproducible and significant increase in the number of revertants per plate for at least one strain, with or without metabolic activation.



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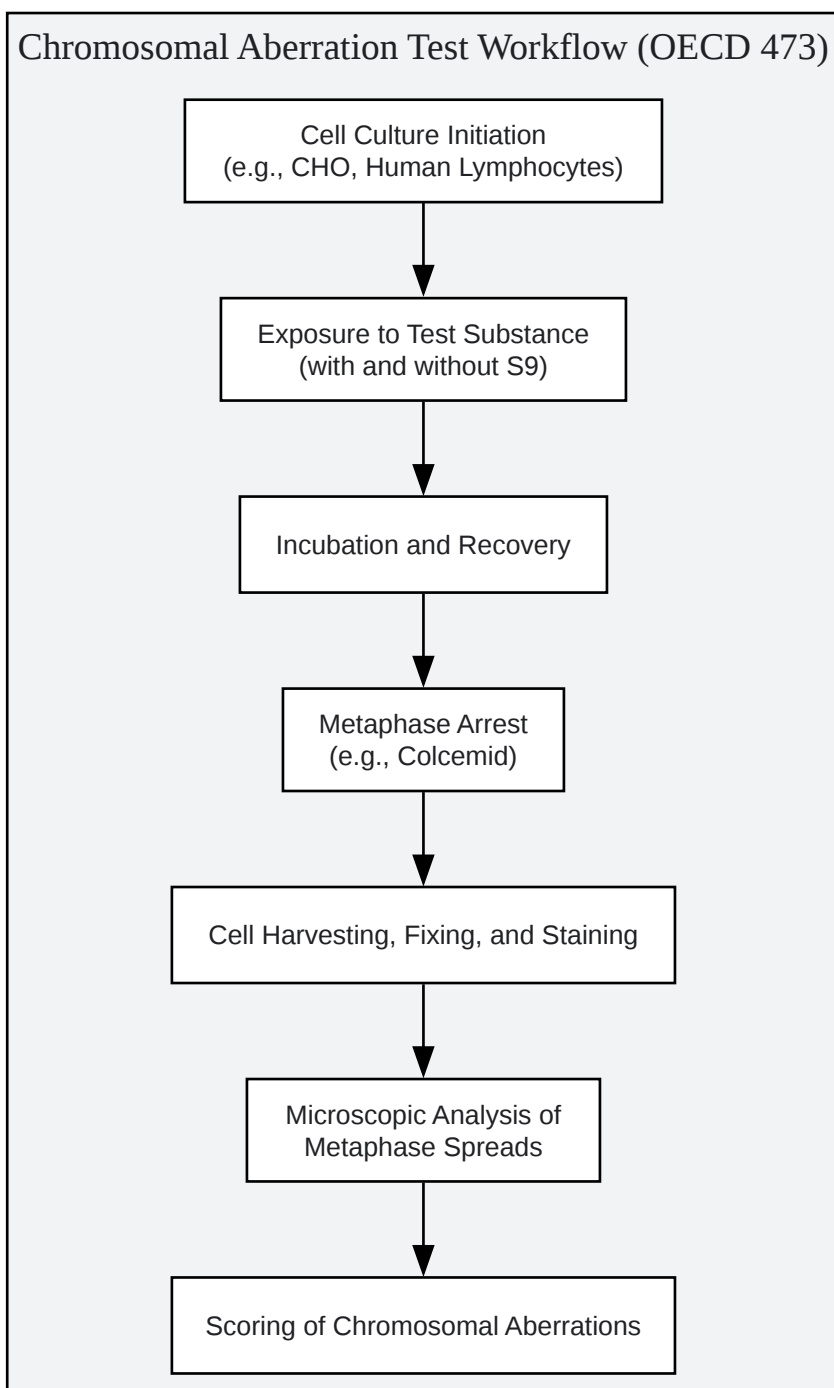
Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

- Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.
- Test Systems: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or primary cultures of human peripheral blood lymphocytes.
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9).
- Procedure:

- Cell cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and for a longer period without S9).
- Following exposure, cells are washed and incubated in fresh medium.
- A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.
- Cells are harvested, fixed, and stained.
- Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Evaluation: A substance is considered positive if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.



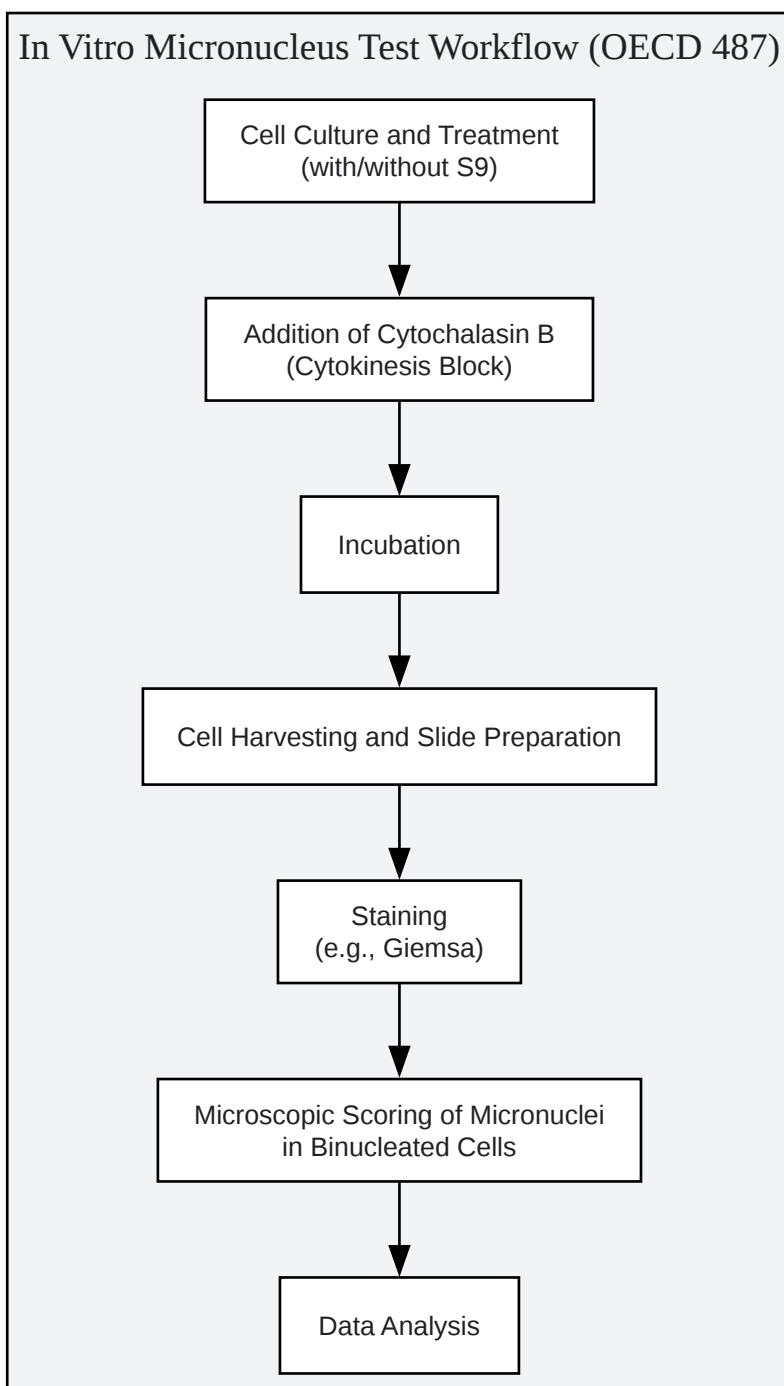
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Workflow for the In Vitro Chromosomal Aberration Test.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects micronuclei in the cytoplasm of interphase cells, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

- **Principle:** The formation of micronuclei is a hallmark of both clastogenic and aneugenic events. The assay is often performed in the presence of cytochalasin B, which blocks cytokinesis, resulting in binucleated cells that have completed one round of mitosis, making micronuclei easier to score.
- **Test Systems:** Human peripheral blood lymphocytes, or cell lines such as CHO, V79, or TK6 are commonly used.
- **Metabolic Activation:** The test is conducted with and without an S9 metabolic activation system.
- **Procedure:**
 - Cell cultures are exposed to at least three concentrations of the test substance.
 - Exposure occurs for a short period (3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.
 - Cytochalasin B is added to block cytokinesis.
 - Cells are harvested, fixed, and stained.
 - At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- **Evaluation:** A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.



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Workflow for the In Vitro Micronucleus Test.

Potential Signaling Pathways in Genotoxicity

While specific studies on the signaling pathways involved in the genotoxicity of butylphenyl methylpropional are not readily available in the public domain, genotoxic agents can exert their effects through various mechanisms. These can be broadly categorized as direct DNA interaction or indirect mechanisms.

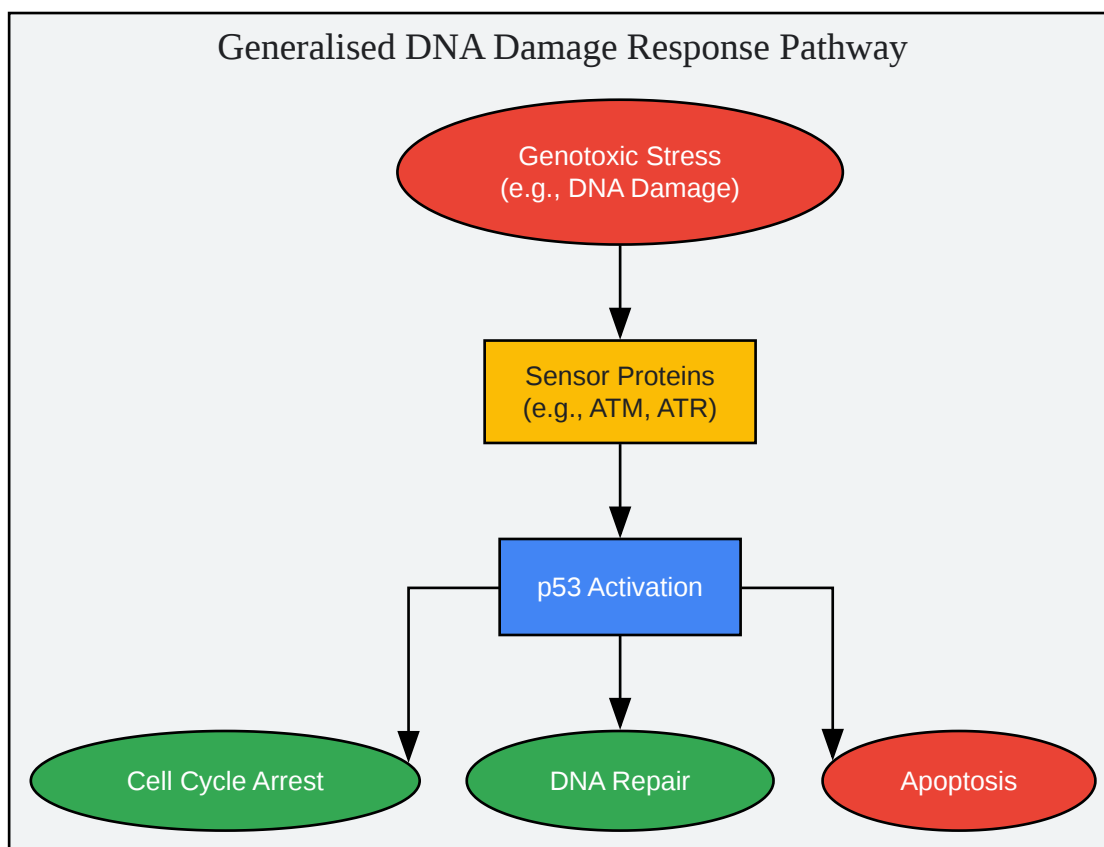
Direct DNA Interaction:

- **DNA Adduct Formation:** The compound or its metabolites could directly bind to DNA, forming adducts that can lead to mutations if not repaired.

Indirect Mechanisms:

- **Oxidative Stress:** The compound could induce the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.
- **Interference with DNA Replication and Repair:** The compound could inhibit enzymes involved in DNA synthesis or repair, leading to an accumulation of DNA damage.
- **Disruption of the Mitotic Apparatus:** Aneugenic effects, such as chromosome loss, can occur if a substance interferes with the formation or function of the mitotic spindle.

A key signaling pathway often activated in response to DNA damage is the p53 pathway.



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Simplified p53-mediated DNA damage response pathway.

Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest to allow time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell.

Conclusion

The comprehensive genotoxicity assessment of butylphenyl methylpropional, based on a battery of in vitro and in vivo tests, indicates a lack of genotoxic potential in vivo. While an in vitro chromosomal aberration test showed a positive result in the absence of metabolic activation, this was not replicated in the presence of metabolism or in the in vivo micronucleus assay. The Ames test and the in vitro micronucleus test were also negative. These findings suggest that while the parent compound may have some potential to interact with genetic

material under specific in vitro conditions, mammalian metabolism effectively detoxifies it, mitigating any genotoxic risk in a whole organism. This highlights the importance of considering the complete profile of genotoxicity data, including in vivo studies, in the overall safety assessment of a substance. Further research into the specific molecular mechanisms and signaling pathways that may be involved in the observed in vitro effects could provide a more complete understanding of the toxicological profile of butylphenyl methylpropional.

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- To cite this document: BenchChem. [Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675391#genotoxicity-assessment-of-butylphenyl-methylpropional]

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